4-(4-Cyclopentylpiperazin-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

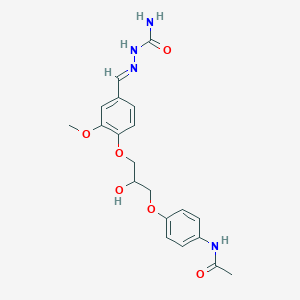

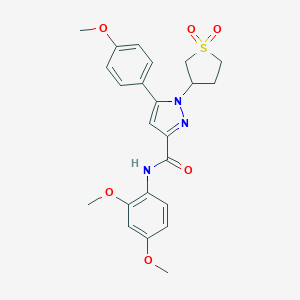

4-(4-Cyclopentylpiperazin-1-yl)aniline, commonly referred to as CPP, is a chemical compound that has received considerable attention in the scientific community due to its potential applications in various fields of research and industry. It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 4-(4-Cyclopentylpiperazin-1-yl)aniline is C15H23N3 . The InChI code is 1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 .Chemical Reactions Analysis

Highly regioselective organo photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole is demonstrated. The present synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Cyclopentylpiperazin-1-yl)aniline is 245.36 g/mol . The exact density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen

Chemical Inhibition and Drug Metabolism

Compounds structurally similar to "4-(4-Cyclopentylpiperazin-1-yl)aniline" have been explored for their roles as chemical inhibitors in drug metabolism. Studies have highlighted the importance of potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors help in understanding the metabolism-based drug–drug interactions (DDIs), which is crucial for predicting potential adverse reactions when multiple drugs are co-administered to patients (Khojasteh et al., 2011).

Aniline Derivatives and Genotoxicity

Aniline derivatives have been the subject of extensive research due to their potential genotoxic effects. Studies have reviewed the genotoxic activities of aniline and its metabolites, aiming to understand their relationship with carcinogenicity, particularly in the spleen of rats. Such research contributes to the safety assessment of chemical compounds and their impact on health (Bomhard & Herbold, 2005).

Cyclodextrins in Drug Delivery

Cyclodextrins and their inclusion complexes play a significant role in enhancing the solubility and bioavailability of poorly soluble drugs. Research has focused on the application of cyclodextrins in various drug delivery systems, highlighting their potential in improving therapeutic efficacy and stability of pharmaceutical formulations (Kim et al., 2019).

Antibody-Based Methods for Analysis

The development of antibody-based methods for environmental and food analysis has been explored, emphasizing the use of antibodies in ELISA and related techniques. Such methods have been directed towards detecting contaminants like herbicides and toxic metabolites, showcasing the versatility of piperazine derivatives and related compounds in analytical chemistry (Fránek & Hruška, 2018).

Triazole Derivatives: Synthesis and Biological Properties

Triazole derivatives, related in structure and reactivity to "4-(4-Cyclopentylpiperazin-1-yl)aniline," have been extensively studied for their methods of synthesis, cyclocondensations, and biological properties. These compounds exhibit a broad range of biological activities, making them attractive targets for pharmaceutical development (Antypenko et al., 2017).

Wirkmechanismus

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

4-(4-cyclopentylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVUWEKIXPWCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopentylpiperazin-1-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)

![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)

![N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B256283.png)

![N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256284.png)